2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a thiophenylmethylidene group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide. This intermediate is then reacted with thiophene-2-carbaldehyde under reflux conditions in the presence of an appropriate solvent, such as ethanol, to yield the final product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetohydrazide: A structurally related compound with similar reactivity but lacking the thiophenylmethylidene group.
2-(2-chlorophenoxy)-2-phenylacetohydrazide: Another related compound with a phenyl group instead of the thiophenylmethylidene group.
Uniqueness
2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide stands out due to the presence of the thiophenylmethylidene group, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
409339-38-4 |
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Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-12(11)18-9-13(17)16-15-8-10-4-3-7-19-10/h1-8H,9H2,(H,16,17)/b15-8+ |
InChI Key |
FROCRNMJOFCKTM-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=CS2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CS2)Cl |
Origin of Product |
United States |
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